

Comparative analysis of N-Methyl pyrrole-d4 fragmentation in MS/MS

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Compound of Interest

Compound Name: N-Methyl pyrrole-d4

Cat. No.: B574978

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A detailed examination of the fragmentation patterns of deuterated N-Methylpyrrole provides valuable insights for researchers in metabolomics, drug metabolism, and environmental analysis. This guide offers a comparative analysis of the mass spectrometry/mass spectrometry (MS/MS) fragmentation of N-Methylpyrrole-d4 against its unlabeled counterpart, N-Methylpyrrole. The inclusion of experimental data, detailed protocols, and fragmentation pathway visualizations aims to equip researchers, scientists, and drug development professionals with the necessary information for accurate identification and quantification of these compounds.

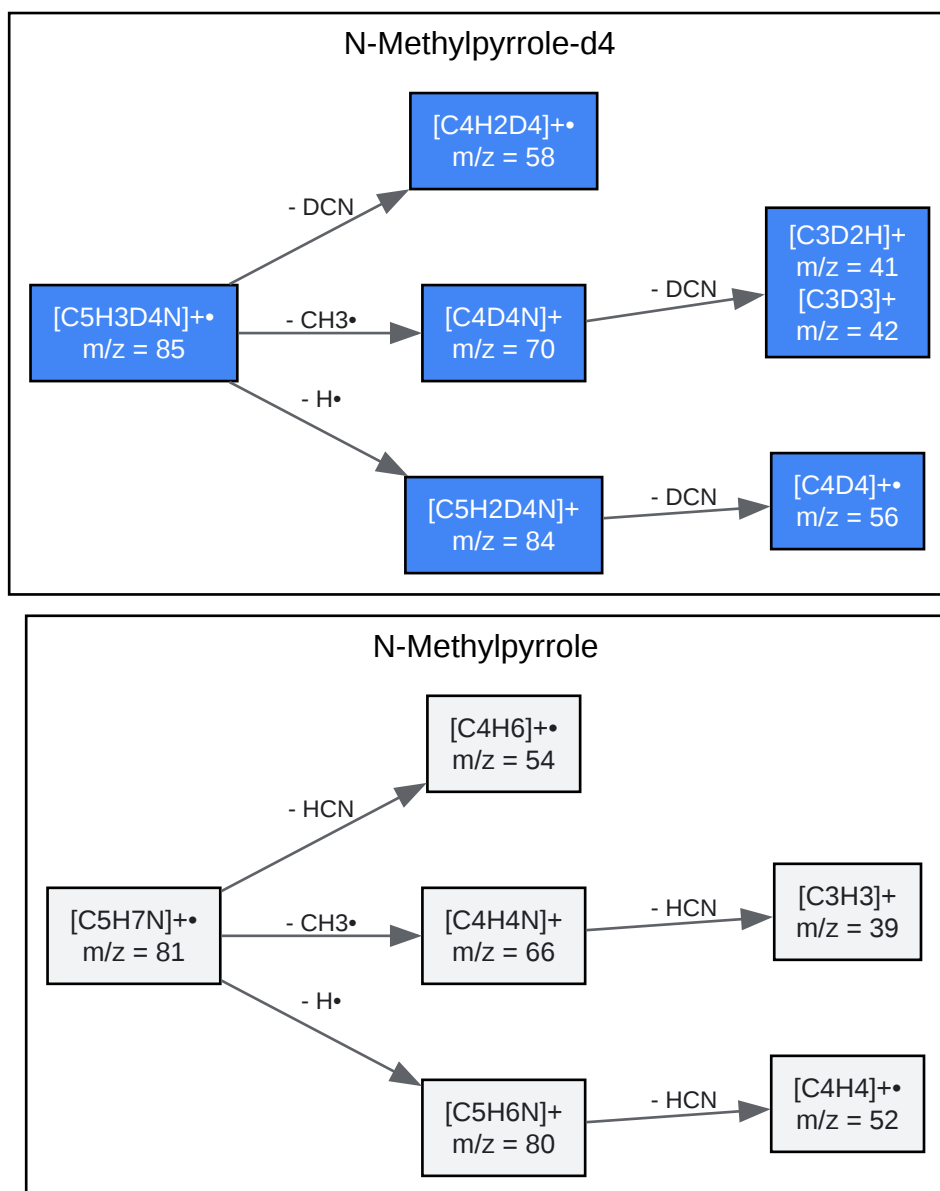
Data Presentation: Comparative Fragmentation Analysis

The fragmentation of N-Methylpyrrole and N-Methylpyrrole-d4 was analyzed under Electron Ionization (EI) conditions. The mass-to-charge ratios (m/z) of the key fragments are summarized in the table below. The deuterated analogue exhibits predictable mass shifts for the molecular ion and fragments containing the pyrrole ring.

Fragment Ion	Proposed Structure	N-Methylpyrrole (m/z)	N-Methylpyrrole-d4 (m/z)	Mass Shift (Da)
[M] ⁺ •	Molecular Ion	81	85	+4
[M-H] ⁺	Loss of Hydrogen	80	84	+4
[M-CH ₃] ⁺	Loss of Methyl Group	66	70	+4
[M-HCN] ⁺ •	Loss of Hydrogen Cyanide	54	58	+4
C ₄ H ₄ ⁺ •	Cyclobutadiene Radical Cation	52	56	+4
C ₃ H ₃ ⁺	Cyclopropenyl Cation	39	41 or 42	+2 or +3

Proposed Fragmentation Pathway of N-Methylpyrrole

The fragmentation of N-Methylpyrrole under EI-MS is initiated by the removal of an electron to form the molecular ion ([M]⁺•). Subsequent fragmentation occurs through several key pathways, including the loss of a hydrogen radical, the methyl group, or hydrogen cyanide. A diagram illustrating these primary fragmentation routes is provided below. For N-Methylpyrrole-d4, the masses of the fragments containing the pyrrole ring are shifted by +4 Da due to the presence of four deuterium atoms.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com